Chm-fubiata

Forensic Toxicology Drug Metabolism LC-HRMS

CHM-FUBIATA (CAS 922092-52-2, ≥98% purity) is an indole-3-acetamide synthetic cannabinoid reference standard distinguished by its cyclohexylmethyl head group. This moiety dictates a unique primary hydroxylation site (CF15) during human liver microsome incubation, producing a metabolite fingerprint that no generic analog can replicate. Forensic laboratories require this exact standard to validate targeted LC-HRMS or LC-MS/MS methods for detecting CF15—the recommended consumption biomarker. Substitution with ADB-FUBIATA or CH-PIATA invalidates detection workflows and introduces unverified pharmacological variables. Researchers studying head group structure-activity relationships and building predictive SMR models depend on this compound. Customs and public health agencies use it to populate spectral libraries (GC-MS, LC-QTOF, FTIR) for definitive identification of unknown seized materials. Procure for research and forensic applications only.

Molecular Formula C24H27FN2O
Molecular Weight 378.5 g/mol
Cat. No. B10855701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChm-fubiata
Molecular FormulaC24H27FN2O
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28)
InChIKeyAOUXUOYCTNNOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHM-FUBIATA Analytical Reference Standard | Synthetic Cannabinoid Research Chemical


CHM-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-acetamide class, characterized by a cyclohexylmethyl head group and a 4-fluorobenzyl tail [1]. It is an analytical reference standard structurally similar to known synthetic cannabinoids, intended exclusively for research and forensic applications [2]. As a member of the newer generation of SCRAs emerging after regulatory actions, it serves as a key reference material for laboratories identifying novel psychoactive substances in seized materials and biological samples [3].

CHM-FUBIATA vs. Structural Analogs: Why Generic Substitution Compromises Forensic and Metabolic Research


Generic substitution among acetamide-linked synthetic cannabinoids is not scientifically viable due to marked differences in metabolic fate and a critical gap in receptor pharmacology data. While compounds like ADB-FUBIATA and CH-PIATA have established in vitro CB1/CB2 receptor activity profiles [1][2], CHM-FUBIATA currently lacks any peer-reviewed receptor activation data. More importantly, the specific cyclohexylmethyl moiety of CHM-FUBIATA dictates a distinct primary hydroxylation site (CF15) during human liver microsome incubation, which differs from the metabolic pathways of its closest analogs [3]. Substituting CHM-FUBIATA with another analog in a research or forensic workflow would therefore invalidate the detection of this specific, recommended biomarker and introduce unverified pharmacological variables.

CHM-FUBIATA Technical Differentiation: Quantifiable Evidence for Research & Forensic Procurement


CHM-FUBIATA's Definitive Metabolic Biomarker (CF15) for Forensic Urinalysis

CHM-FUBIATA is metabolized by human liver microsomes to yield a unique and most abundant metabolite, CF15, resulting from hydroxylation of its cyclohexane ring. This specific metabolic signature differentiates it from its closest analogs [1].

Forensic Toxicology Drug Metabolism LC-HRMS

Quantitative Solubility Profile for CHM-FUBIATA Formulation and Assay Development

CHM-FUBIATA exhibits defined solubility parameters in common organic solvents, providing a verifiable basis for preparing stock solutions and analytical samples. This data is essential for ensuring reproducibility in in vitro assays [1].

Analytical Chemistry Assay Development Solubility

CHM-FUBIATA's Lack of Peer-Reviewed Receptor Pharmacology: A Critical Selection Consideration

In stark contrast to analogs like ADB-FUBIATA and CH-PIATA, which have published CB1/CB2 receptor activity data (EC50, Emax) from β-arrestin2 recruitment assays, there is currently no peer-reviewed, quantitative data available for CHM-FUBIATA's activity at cannabinoid receptors [1][2][3].

Pharmacology Receptor Binding In Vitro Assays

CHM-FUBIATA: Primary Research & Forensic Application Scenarios


Forensic Toxicology: Confirmatory Urinalysis for CHM-FUBIATA Consumption

Forensic laboratories require the pure analytical reference standard of CHM-FUBIATA to develop and validate targeted LC-HRMS or LC-MS/MS methods for detecting its consumption. The method must be optimized to identify the specific metabolite CF15 (hydroxylated cyclohexane), which is the recommended biomarker for proving intake. Using the reference standard is essential for establishing retention time, fragmentation patterns, and calibration curves for this unique metabolite [1].

Metabolomics Research: Investigating Structure-Metabolism Relationships (SMR) of Acetamide-Linked SCRAs

Researchers studying the impact of the head group (e.g., cyclohexylmethyl in CHM-FUBIATA vs. adamantane in AFUBIATA vs. pentane in CH-PIATA) on Phase I metabolism pathways require pure CHM-FUBIATA. By incubating the compound with human liver microsomes (HLM) and identifying the primary hydroxylation site (CF15), researchers can build and refine SMR models. These models are crucial for predicting the metabolites of emerging SCRAs before they appear on the illicit market [1].

Analytical Method Development: Compiling Spectral Libraries for Novel Psychoactive Substances (NPS)

Customs, law enforcement, and public health agencies require certified reference materials like CHM-FUBIATA to populate their spectral libraries (e.g., GC-MS, LC-QTOF, FTIR). The pure standard allows for the acquisition of definitive analytical signatures (mass spectra, retention indices, IR spectra). This is a critical first-line identification tool when encountering unknown powders, herbal blends, or e-liquids suspected to contain this new SCRA [1].

Basic Pharmacological Screening: SAR and Receptor Profiling of Understudied SCRAs

Given the complete absence of peer-reviewed CB1/CB2 receptor activity data for CHM-FUBIATA, a primary research application is to perform in vitro assays (e.g., β-arrestin2 recruitment, cAMP assays) to establish its pharmacological profile. This is a prerequisite for any study seeking to compare the functional activity of CHM-FUBIATA to its better-characterized analogs like ADB-FUBIATA (CB1-selective agonist) or CH-PIATA (weak agonist/antagonist) [2][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chm-fubiata

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.